Cas no 883500-73-0 (5-Bromo-7-fluoro-1H-indole)

5-Bromo-7-fluoro-1H-indole is a halogenated indole derivative with significant utility in pharmaceutical and agrochemical research. Its bromo and fluoro substituents enhance reactivity, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. The electron-withdrawing properties of the halogens facilitate selective functionalization, enabling precise modifications for drug discovery and material science applications. This compound's stability under standard conditions ensures reliable handling and storage. Its structural features also contribute to potential biological activity, particularly in the development of kinase inhibitors and antimicrobial agents. Researchers favor it for its versatility in synthesizing complex heterocyclic frameworks.
5-Bromo-7-fluoro-1H-indole structure
5-Bromo-7-fluoro-1H-indole structure
Product Name:5-Bromo-7-fluoro-1H-indole
CAS No:883500-73-0
MF:C8H5BrFN
MW:214.03440451622
MDL:MFCD04037876
CID:1004968
PubChem ID:3534880
Update Time:2025-10-28

5-Bromo-7-fluoro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-7-fluoro-1H-indole
    • 5-Bromo-7-fluoroindole
    • 1H-INDOLE,5-BROMO-7-FLUORO
    • TZRRRWOVYVGRSL-UHFFFAOYSA-N
    • PC6967
    • BBL101489
    • STL555285
    • TRA0025328
    • PB10286
    • FCH1366728
    • AS06862
    • SY011170
    • AX8183263
    • AB0036230
    • BB 0261256
    • Y3267
    • 5-Bromo-7-fluoro-1H-indole (ACI)
    • MDL: MFCD04037876
    • Inchi: 1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
    • InChI Key: TZRRRWOVYVGRSL-UHFFFAOYSA-N
    • SMILES: FC1C2=C(C=CN2)C=C(Br)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Topological Polar Surface Area: 15.8

Experimental Properties

  • Melting Point: 28-32 °C
  • Boiling Point: 315.1℃ at 760 mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C

5-Bromo-7-fluoro-1H-indole Security Information

5-Bromo-7-fluoro-1H-indole Pricemore >>

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5-Bromo-7-fluoro-1H-indole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Hydrogen peroxide Solvents: Water ;  30 min, 25 °C; 1 h, reflux
1.2 Solvents: Water ;  cooled
2.1 Solvents: Tetrahydrofuran ;  30 min, -40 °C; 1 h, -40 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
In search of simplicity and flexibility: a rational access to twelve fluoroindolecarboxylic acids
Schlosser, Manfred; et al, European Journal of Organic Chemistry, 2006, (13), 2956-2969

Production Method 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  30 min, -40 °C; 1 h, -40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
In search of simplicity and flexibility: a rational access to twelve fluoroindolecarboxylic acids
Schlosser, Manfred; et al, European Journal of Organic Chemistry, 2006, (13), 2956-2969

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  2 h, 25 °C
2.1 Reagents: Trifluoroacetic acid ,  Hydrogen peroxide Solvents: Water ;  30 min, 25 °C; 1 h, reflux
2.2 Solvents: Water ;  cooled
3.1 Solvents: Tetrahydrofuran ;  30 min, -40 °C; 1 h, -40 °C
3.2 Reagents: Ammonium chloride Solvents: Water
Reference
In search of simplicity and flexibility: a rational access to twelve fluoroindolecarboxylic acids
Schlosser, Manfred; et al, European Journal of Organic Chemistry, 2006, (13), 2956-2969

5-Bromo-7-fluoro-1H-indole Raw materials

5-Bromo-7-fluoro-1H-indole Preparation Products

5-Bromo-7-fluoro-1H-indole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:883500-73-0)5-Bromo-7-fluoro-1H-indole
Order Number:A862233
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:34
Price ($):225.0
Email:sales@amadischem.com

Additional information on 5-Bromo-7-fluoro-1H-indole

5-Bromo-7-fluoro-1H-indole (CAS No. 883500-73-0): An Overview of Its Structure, Properties, and Applications in Modern Research

5-Bromo-7-fluoro-1H-indole (CAS No. 883500-73-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by a bromine atom at the 5-position and a fluorine atom at the 7-position of the indole ring, which imparts distinct chemical and biological properties.

The molecular formula of 5-Bromo-7-fluoro-1H-indole is C9H6BrFN, with a molecular weight of approximately 224.05 g/mol. The indole core is a fundamental building block in many natural products and pharmaceuticals, and the introduction of bromine and fluorine substituents can significantly alter its reactivity and biological activity. These modifications can enhance the compound's pharmacokinetic properties, such as solubility, stability, and bioavailability, making it an attractive candidate for drug development.

In the realm of medicinal chemistry, 5-Bromo-7-fluoro-1H-indole has been explored for its potential as a lead compound in the development of novel therapeutic agents. Recent studies have shown that this compound exhibits promising anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 5-Bromo-7-fluoro-1H-indole-derived compounds effectively inhibited the proliferation of various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells.

Beyond its potential in cancer therapy, 5-Bromo-7-fluoro-1H-indole has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Research has shown that 5-Bromo-7-fluoro-1H-indole-based compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and alleviating symptoms in animal models.

In addition to its biological applications, 5-Bromo-7-fluoro-1H-indole has found utility in materials science. The presence of bromine and fluorine substituents can influence the electronic properties of the indole ring, making it suitable for use in organic electronics. For example, derivatives of 5-Bromo-7-fluoro-1H-indole have been used as building blocks for organic semiconductors and photovoltaic materials. These materials exhibit high charge carrier mobility and excellent photostability, which are crucial for the performance of organic electronic devices.

The synthesis of 5-Bromo-7-fluoro-1H-indole typically involves multi-step reactions starting from readily available starting materials. One common approach is to brominate an indole derivative at the 5-position followed by fluorination at the 7-position. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound.

In conclusion, 5-Bromo-7-fluoro-1H-indole (CAS No. 883500-73-0) is a multifaceted compound with a wide range of applications in medicinal chemistry and materials science. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and potential uses, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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Amadis Chemical Company Limited
(CAS:883500-73-0)5-Bromo-7-fluoro-1H-indole
A862233
Purity:99%
Quantity:5g
Price ($):225.0
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